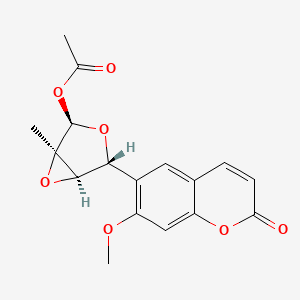
Acetyldihydromicromelin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Acetyldihydromicromelin A can be achieved through both extraction from natural sources and synthetic methods. The extraction method involves solvent extraction or ultrasonic extraction from the leaves of Micromelum integerrimum . Synthetic methods are more complex and require expertise in organic synthetic chemistry .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The leaves of Micromelum integerrimum are harvested and subjected to solvent extraction processes to isolate the compound. The extracted compound is then purified using chromatographic techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetyldihydromicromelin A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Aplicaciones Científicas De Investigación
Acetyldihydromicromelin A has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mecanismo De Acción
The mechanism of action of Acetyldihydromicromelin A involves its interaction with various molecular targets and pathways. It has been shown to inhibit the activation of certain enzymes and signaling pathways, such as Akt, ERK1/2, and eNOS. These interactions result in the modulation of cellular processes, including cell proliferation, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Acetyldihydromicromelin A is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:
Dihydromicromelin B: Another coumarin derivative with a similar structure but different biological activities.
Micromelin: A related compound with distinct chemical properties and applications.
Hydramicromelin B: A coumarin derivative with different functional groups and bioactivities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, making this compound unique in its applications and effects.
Propiedades
IUPAC Name |
[(1R,2R,4R,5R)-4-(7-methoxy-2-oxochromen-6-yl)-1-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-8(18)21-16-17(2)15(24-17)14(23-16)10-6-9-4-5-13(19)22-11(9)7-12(10)20-3/h4-7,14-16H,1-3H3/t14-,15-,16+,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONQHOKMRSEOCW-WCXIOVBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2(C(O2)C(O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@]2([C@H](O2)[C@H](O1)C3=C(C=C4C(=C3)C=CC(=O)O4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What can you tell me about the biological activity of Acetyldihydromicromelin A found in the Indonesian Micromelum minutum?
A1: The research paper states that this compound, isolated from the ethyl acetate extract of Micromelum minutum leaves, did not display cytotoxic activity against MCF-7 and 4T1 breast cancer cells []. Further studies are needed to explore its potential activity against other cell lines or targets.
Q2: Were there any other compounds isolated from the Indonesian Micromelum minutum that showed activity against the tested cancer cell lines?
A2: Yes, the research also isolated 5,7-dihydroxy-3,4',8-trimethoxyflavone from the n-hexane and ethyl acetate extracts of the plant []. This compound demonstrated cytotoxicity against both MCF-7 and 4T1 breast cancer cell lines, with IC50 values of 369±8 µM and 227±5 µM, respectively [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
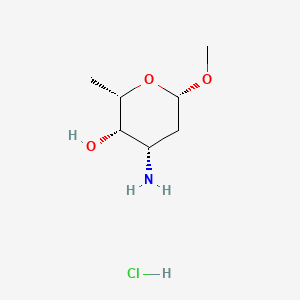
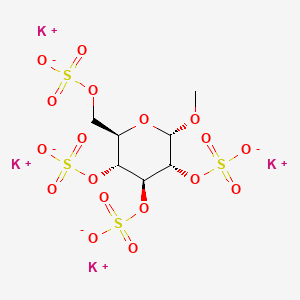
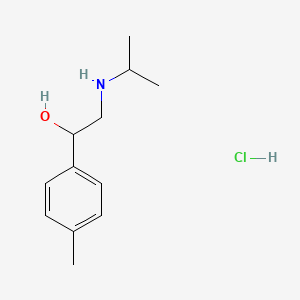

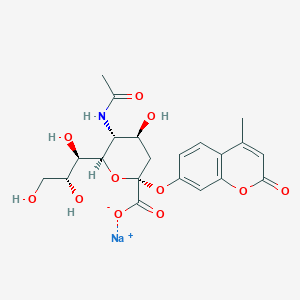
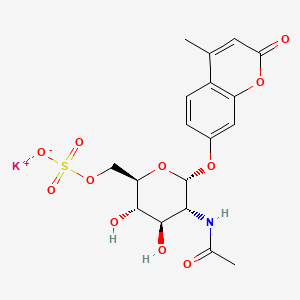
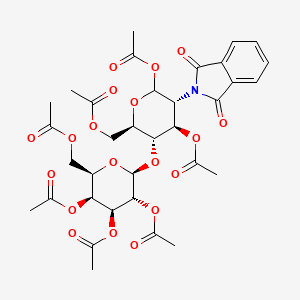
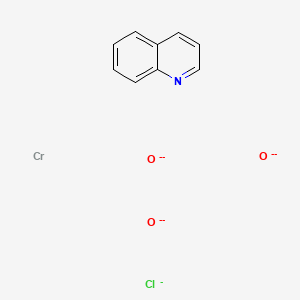
![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)
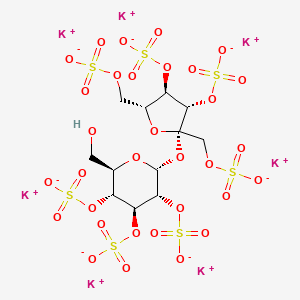
![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
![[3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide](/img/structure/B561647.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

